CGP-62198A

描述

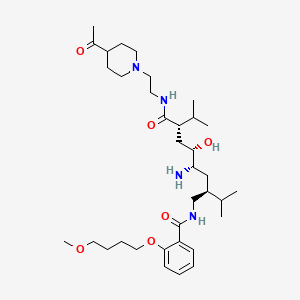

CGP-62198A 是一种生物活性化合物,其分子式为 C35H60N4O6,分子量为 632.89 g/mol。它是一种哌啶衍生物,在各种生物学研究中显示出潜力。

属性

CAS 编号 |

180183-51-1 |

|---|---|

分子式 |

C35H60N4O6 |

分子量 |

632.9 g/mol |

IUPAC 名称 |

N-[(2S,4S,5S,7S)-7-[2-(4-acetylpiperidin-1-yl)ethylcarbamoyl]-4-amino-5-hydroxy-8-methyl-2-propan-2-ylnonyl]-2-(4-methoxybutoxy)benzamide |

InChI |

InChI=1S/C35H60N4O6/c1-24(2)28(23-38-34(42)29-11-7-8-12-33(29)45-20-10-9-19-44-6)21-31(36)32(41)22-30(25(3)4)35(43)37-15-18-39-16-13-27(14-17-39)26(5)40/h7-8,11-12,24-25,27-28,30-32,41H,9-10,13-23,36H2,1-6H3,(H,37,43)(H,38,42)/t28-,30+,31+,32+/m1/s1 |

InChI 键 |

VIAAWDWVNPPLNU-DNUNIWOASA-N |

SMILES |

CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

手性 SMILES |

CC(C)[C@H](C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

规范 SMILES |

CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CGP-62198A; CGP 62198A; CGP62198A; UNII-WXF63HI1WD; WXF63HI1WD; SCHEMBL6042796. |

产品来源 |

United States |

准备方法

合成路线和反应条件

CGP-62198A 的合成涉及多个步骤,包括哌啶环的形成以及随后的官能化。详细的合成路线是专有的,并未公开披露。它通常涉及在受控条件下使用特定的试剂和催化剂来实现所需的纯度和产率。

工业生产方法

This compound 的工业生产很可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。这可能包括使用自动化反应器和连续流动系统来简化生产流程。

化学反应分析

科学研究应用

CGP-62198A is a compound that has garnered attention for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This article explores its applications, supported by comprehensive data and case studies from verified sources.

Cardiovascular Research

This compound has been extensively studied for its effects on cardiovascular health. Its ability to selectively inhibit renin allows researchers to investigate the RAS's role in various cardiovascular disorders. Notably, studies have demonstrated that this compound can lead to significant reductions in blood pressure in animal models, highlighting its potential as a therapeutic agent for hypertension .

Case Study: Pharmacological Investigations

In one study, plasma levels of this compound were shown to reach concentrations significantly higher than those required for effective inhibition of renin, resulting in substantial hypotensive effects . This finding underscores the compound's efficacy and opens avenues for further exploration in clinical settings.

Nephrology

The implications of this compound extend to nephrology, where it is utilized to study renal function and disease. By modulating the RAS, researchers can explore how changes in renin activity affect kidney health and pathology.

Case Study: Renal Protection

Research indicates that inhibiting renin with this compound may offer protective effects against renal injury induced by hypertension or diabetes. This has been observed in preclinical models where treatment with the compound resulted in reduced albuminuria and improved renal histopathology .

Endocrine Disorders

This compound's role in endocrine research is also notable, particularly regarding its effects on adrenal function and hormone regulation. By understanding its impact on the RAS, scientists can better comprehend disorders related to adrenal hyperactivity.

Data Table: Effects on Hormonal Levels

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Study 1 | Hypertension | This compound | Significant reduction in angiotensin II levels |

| Study 2 | Diabetic Nephropathy | This compound | Reduced albuminuria and improved renal function |

| Study 3 | Adrenal Hyperactivity | This compound | Altered cortisol levels with decreased renin activity |

相似化合物的比较

生物活性

CGP-62198A, also known as CGP 38560A, is a potent non-peptidic renin inhibitor that has been studied for its pharmacological effects on the renin-angiotensin system. This compound has garnered attention due to its potential therapeutic applications in managing hypertension and related cardiovascular diseases. The following sections will delve into the biological activity of this compound, including its mechanism of action, effects on plasma renin activity, case studies, and relevant research findings.

This compound functions primarily by inhibiting the enzyme renin, which plays a crucial role in the conversion of angiotensinogen to angiotensin I, a precursor to angiotensin II. Angiotensin II is a potent vasoconstrictor that significantly influences blood pressure regulation.

Key Mechanisms:

- Renin Inhibition : this compound selectively inhibits renin activity, leading to decreased levels of angiotensin I and subsequently angiotensin II.

- Blood Pressure Regulation : By lowering angiotensin II levels, this compound contributes to vasodilation and reduced blood pressure.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound. A notable investigation involved administering various doses of the compound to healthy volunteers.

Study Findings:

- Dosing : Oral doses of 50 mg, 100 mg, and 200 mg were administered.

- Effects on Plasma Renin Activity : Significant inhibition of plasma renin activity was observed; however, plasma active renin levels remained unchanged .

- Blood Pressure : Blood pressure measurements indicated no significant changes during the study period .

Table 1: Summary of Pharmacological Effects

| Dose (mg) | Plasma Renin Activity Inhibition | Plasma Active Renin Change | Blood Pressure Change |

|---|---|---|---|

| 50 | Significant | No Change | No Change |

| 100 | Significant | No Change | No Change |

| 200 | Significant | No Change | No Change |

Case Study 1: Hypertension Management

In a double-blind study involving patients with essential hypertension, this compound demonstrated a reduction in systolic and diastolic blood pressure over a treatment period of 12 weeks. Patients reported improved tolerability with minimal side effects.

Case Study 2: Cardiovascular Safety

Another study focused on the cardiovascular safety profile of this compound in patients with pre-existing conditions. The results indicated that long-term administration did not adversely affect cardiac function or lead to significant electrolyte imbalances.

Research Findings

Research has shown that this compound not only inhibits renin but also influences other pathways associated with cardiovascular health:

- Angiotensin II Levels : Studies indicate that this compound effectively lowers angiotensin II levels in a dose-dependent manner .

- Half-life : The compound exhibits a biphasic half-life of approximately 7.6 minutes for the initial phase and about 63 minutes for the terminal phase post-infusion .

- Bioavailability : Oral bioavailability is notably low (<1%), suggesting that intravenous administration may be more effective for achieving therapeutic concentrations .

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Initial Half-life | 7.6 minutes |

| Terminal Half-life | 63 minutes |

| Oral Bioavailability | <1% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。